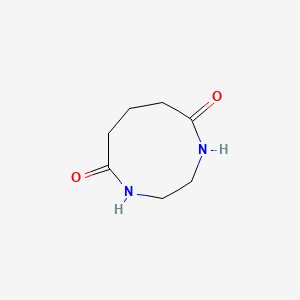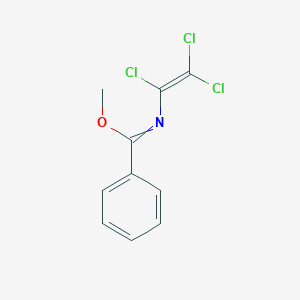
Methyl N-(trichloroethenyl)benzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(trichloroethenyl)benzenecarboximidate is an organic compound with the molecular formula C10H8Cl3NO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the imidic acid group is replaced by a trichloroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(trichloroethenyl)benzenecarboximidate typically involves the reaction of benzenecarboximidic acid with trichloroethylene in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{C}(=NH)\text{OCH}_3 + \text{CCl}_2\text{CHCl} \rightarrow \text{C}_6\text{H}_5\text{C}(=N\text{CCl}_2\text{CHCl})\text{OCH}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(trichloroethenyl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroethenyl group to less chlorinated derivatives.
Substitution: The trichloroethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidic acid derivatives, while reduction can produce partially dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Methyl N-(trichloroethenyl)benzenecarboximidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl N-(trichloroethenyl)benzenecarboximidate involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The trichloroethenyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the modification of biomolecules and the alteration of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzenecarboximidate: A simpler derivative without the trichloroethenyl group.
Ethyl benzenecarboximidate: Similar structure with an ethyl group instead of a methyl group.
Benzyl benzenecarboximidate: Contains a benzyl group in place of the methyl group.
Uniqueness
Methyl N-(trichloroethenyl)benzenecarboximidate is unique due to the presence of the trichloroethenyl group, which imparts distinct chemical reactivity and potential applications. This group enhances the compound’s electrophilic nature, making it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
57806-90-3 |
|---|---|
Molekularformel |
C10H8Cl3NO |
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
methyl N-(1,2,2-trichloroethenyl)benzenecarboximidate |
InChI |
InChI=1S/C10H8Cl3NO/c1-15-10(14-9(13)8(11)12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
NKZHGQNNHNIDDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=NC(=C(Cl)Cl)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


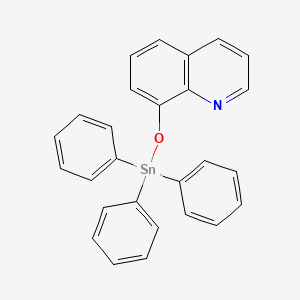
![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
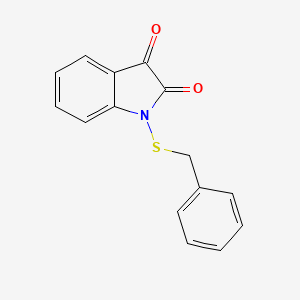
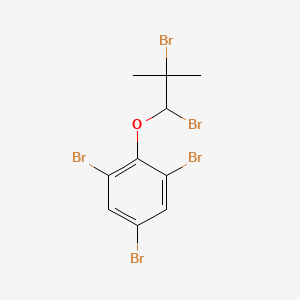
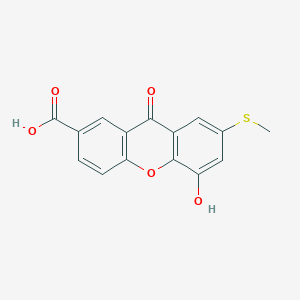

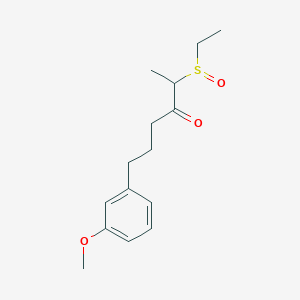
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
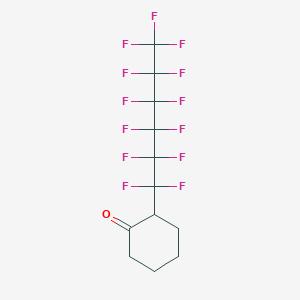
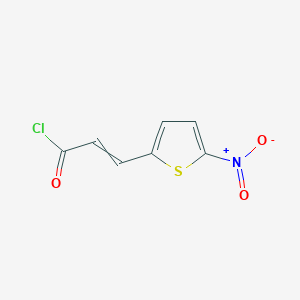
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)
